molecular formula C7H7NO4S B1443281 2-(Pyridin-2-ylsulfonyl)acetic acid CAS No. 773109-71-0

2-(Pyridin-2-ylsulfonyl)acetic acid

Cat. No. B1443281
M. Wt: 201.2 g/mol
InChI Key: KAORPJPPMXTMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(Pyridin-2-ylsulfonyl)acetic acid” has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-ylsulfonyl)acetic acid” consists of a pyridine ring attached to a sulfonyl group and an acetic acid group. The molecular formula is C7H7NO4S.


Physical And Chemical Properties Analysis

“2-(Pyridin-2-ylsulfonyl)acetic acid” is a powder with a molecular weight of 201.2 g/mol . The melting point is between 136-137 degrees Celsius .

Scientific Research Applications

1. Application in Ophthalmology

2-(Pyridin-2-ylsulfonyl)acetic acid derivatives have been identified as potential ocular hypotensive agents. A study led by Iwamura et al. (2018) discovered a compound with a (pyridin-2-ylamino)acetic acid moiety, named omidenepag, which showed potent activity toward the human EP2 receptor. This compound, in its prodrug form (omidenepag isopropyl), effectively lowered intraocular pressure in monkeys, suggesting potential for glaucoma treatment (Iwamura et al., 2018).

2. Role in Corrosion Inhibition

The compound has been investigated for its ability to inhibit corrosion of steel in sulfuric acid solutions. A study by Bouklah et al. (2005) found that derivatives of 2-(pyridin-2-ylsulfonyl)acetic acid acted as effective corrosion inhibitors, with their efficiency increasing with concentration (Bouklah et al., 2005).

3. Utility in Chemical Synthesis

This compound has been used in the field of organic chemistry for various synthetic applications. Wnuk et al. (1996) demonstrated its use in stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, which is a method for the synthesis of α-fluoro esters. This methodology offers a mild approach for removing the sulfone moiety in organic synthesis (Wnuk et al., 1996).

4. Applications in Material Science

The compound's derivatives have been explored in material science, particularly in the development of luminescent materials. Grummt et al. (2007) studied the absorption, fluorescence, and excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its derivatives in various pH conditions. Their findings indicate potential applications of these compounds in metal sensing and laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).

properties

IUPAC Name

2-pyridin-2-ylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAORPJPPMXTMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695240
Record name (Pyridine-2-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylsulfonyl)acetic acid

CAS RN

773109-71-0
Record name (Pyridine-2-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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